molecular formula C22H24N4O2 B12472883 ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate

ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate

Cat. No.: B12472883
M. Wt: 376.5 g/mol
InChI Key: YZIMOBLUDNARGO-UHFFFAOYSA-N
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Description

Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzoate ester, a pyrazole ring, and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.

    Diazotization: The pyrazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl 4-aminobenzoate under basic conditions to form the final azo compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate can undergo several types of chemical reactions:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate largely depends on its application:

    Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes.

    Dyeing: The azo group forms strong interactions with fabric fibers, leading to durable coloration.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate
  • Ethyl 4-[(1E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate

Uniqueness

Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific interactions with other molecules or materials are required.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-[[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C22H24N4O2/c1-6-28-22(27)18-8-10-19(11-9-18)23-24-21-16(4)25-26(17(21)5)20-12-7-14(2)15(3)13-20/h7-13H,6H2,1-5H3

InChI Key

YZIMOBLUDNARGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2C)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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